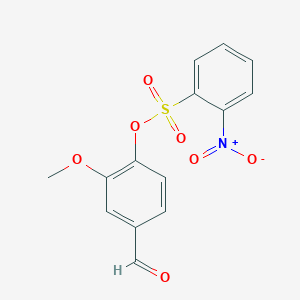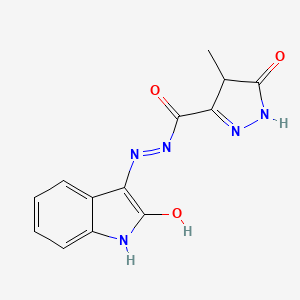![molecular formula C18H18N2O4 B5117691 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5117691.png)
3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as TMI, is a synthetic compound that has been widely used in scientific research. TMI belongs to the class of indole derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves its ability to inhibit the activity of various enzymes and proteins involved in cellular processes. 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and protect against oxidative stress. 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to study the specific pathways and processes involved in various diseases. However, one limitation of using 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is its potential toxicity. 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been found to be toxic to some cell types at high concentrations, and caution should be exercised when using it in experiments.
将来の方向性
There are several future directions for the study of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of research is the development of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one derivatives with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in vivo. Additionally, the potential use of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential therapeutic applications. Its ability to selectively target specific enzymes and proteins makes it a valuable tool for scientific research. However, caution should be exercised when using 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one in experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one.
合成法
The synthesis of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one involves the condensation of 3,4,5-trimethoxyaniline and isatin in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid or ethanol, and the product is obtained by filtration and recrystallization. The purity of 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be confirmed by spectroscopic techniques such as IR and NMR.
科学的研究の応用
3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been widely used in scientific research due to its potential therapeutic applications. It has been found to have antitumor, anti-inflammatory, and antioxidant properties. 3-{[(3,4,5-trimethoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-8-11(9-16(23-2)17(15)24-3)19-10-13-12-6-4-5-7-14(12)20-18(13)21/h4-10,20-21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOREADUZVGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5117623.png)

![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5117630.png)

![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)
![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)

![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
